molecular formula C5H6BrNOS B13550825 o-((4-Bromothiophen-2-yl)methyl)hydroxylamine

o-((4-Bromothiophen-2-yl)methyl)hydroxylamine

Cat. No.: B13550825
M. Wt: 208.08 g/mol
InChI Key: MWLVHZKBFJFRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-((4-Bromothiophen-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound features a bromothiophene moiety linked to a hydroxylamine group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous medium, often using sodium hydroxide as the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The bromothiophene moiety plays a crucial role in binding to the active sites of enzymes, while the hydroxylamine group can participate in redox reactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine stands out due to its unique combination of a bromothiophene moiety and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

O-[(4-bromothiophen-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H6BrNOS/c6-4-1-5(2-8-7)9-3-4/h1,3H,2,7H2

InChI Key

MWLVHZKBFJFRBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.